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CAS No.: 1363380-84-0
Cat. No.: B1449924
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Content Type: Technical Whitepaper & Experimental Guide Subject: Physicochemical Profiling,
Synthesis, and Application in Medicinal Chemistry Target Audience: Medicinal Chemists,
Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0) is a high-value heterocyclic building
block used to introduce the conformationally constrained azetidine ring into pharmaceutical
scaffolds.[1] As a bioisostere of proline and a restrictor of rotational freedom, the azetidine
moiety is critical for optimizing the pharmacokinetic (PK) profiles of small molecule drugs.

This guide provides a definitive technical analysis of the compound, focusing on its molecular
weight specifications, validated synthetic routes, and quality control parameters required for
GMP-compliant research.

Part 1: Physicochemical Profile & Molecular
Weight[1]
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Precise molecular weight calculations are essential for stoichiometry in high-throughput

synthesis and mass spectrometry (MS) validation.[1]

lenti ifications[11[2]

Parameter Specification Notes
tert-butyl 2-
IUPAC Name (bromomethyl)azetidine-1-
carboxylate
Distinct from the 3-isomer
CAS Number 1363380-84-0

(CAS 253176-93-1)

Molecular Formula

Average Molecular Weight

250.13 g/mol

Used for molarity/stoichiometry

calculations

Monoisotopic Mass

249.036 g/mol

Used for High-Res MS
(HRMS) identification

Physical State

Pale yellow to colorless liquid

Viscous oil at room

temperature

Boiling Point

~260°C (Predicted)

Typically distilled under high

vacuum

Density

~1.3 g/cm?3

Denser than water due to

bromine atom

Isotopic Distribution (MS Validation)

Due to the presence of Bromine (

and

in ~1:1 ratio), the mass spectrum will exhibit a characteristic "twin peak" pattern.

o M+ (Base): 249.04 Da (

)]
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e M+2:251.04 Da (

)]

e Fragment lons: Loss of Boc group (

) is a common fragmentation pathway, typically observed at m/z ~150.

Part 2: Synthetic Utility & Mechanism[1]
The Azetidine Advantage

In drug design, replacing a flexible alkyl chain or a pyrrolidine ring with an azetidine (4-
membered ring) introduces significant ring strain (~26 kcal/mol). This strain alters the vector of
substituents, often improving metabolic stability by reducing the availability of hydrogens for
CYP450 oxidation (metabolic blocking).

Reactivity Profile

The bromomethyl group at the C2 position serves as a highly reactive electrophile. The
mechanism of action for downstream derivatization is primarily bimolecular nucleophilic
substitution (

o Steric Considerations: The bulky Boc group on the nitrogen creates steric hindrance.
Nucleophilic attack is most efficient with linear, unhindered nucleophiles (e.g., thiols, primary
amines, azides).

« Stability Warning: The Boc group is acid-labile.[1] Reactions must be kept neutral or basic.
Strong Lewis acids used in some substitutions can prematurely deprotect the amine.

Part 3: Experimental Protocols
Validated Synthesis Route

While commercially available, in-house synthesis is often required for scale-up or isotopic
labeling.[1] The most robust route proceeds from 1-Boc-azetidine-2-carboxylic acid.[1]

Step 1: Reduction to Alcohol
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» Reagents: Isobutyl chloroformate / N-methylmorpholine (to form mixed anhydride), followed
by

reduction.

o Why: Direct reduction of the acid with

can sometimes cleave the Boc group or open the strained ring. The mixed anhydride method
is milder.

Step 2: Bromination (Appel Reaction)[1]

e Reagents: Carbon tetrabromide (
), Triphenylphosphine (
).
¢ Solvent: Dichloromethane (DCM), 0°C to RT.

e Mechanism:

activates

, forming a bromophosphonium species that converts the alcohol to a good leaving group,
followed by rapid displacement by bromide.

1. i-BuOCOCI, NMM CBr4, PPh3
1-Boc-azetidine- 2. NaBH4, THF/H20 > 1-Boc-2- DCM, 0°C > 1-Boc-2-
2-carboxylic acid (hydroxymethyl)azetidine (bromomethyl)azetidine

Click to download full resolution via product page

Figure 1: Standard synthetic pathway converting the carboxylic acid precursor to the
bromomethyl target via an alcohol intermediate.[1]

General Protocol for Nucleophilic Substitution ()

Objective: Coupling 1-Boc-2-(bromomethyl)azetidine with a secondary amine.
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e Preparation: Dissolve 1.0 eq of 1-Boc-2-(bromomethyl)azetidine in anhydrous DMF (0.2 M
concentration).

e Base Addition: Add 2.5 eq of

or
(Cesium promotes substitution on hindered electrophiles).

e Nucleophile: Add 1.1 eq of the secondary amine.
e Reaction: Heat to 60°C for 4-12 hours. Monitor by LC-MS.[1]

o Checkpoint: If starting material remains, add catalytic Kl (Finkelstein condition) to generate
the more reactive iodide in situ.

o Workup: Dilute with EtOAc, wash with water (

) to remove DMF. Dry over

2]

Part 4: Quality Control & Characterization[1]

Trustworthy data requires rigorous characterization. The following signals confirm the structure
of the 2-isomer (distinct from the 3-isomer).

Proton NMR ( NMR, 400 MHz, )

The chirality at C2 renders the methylene protons diastereotopic.
e 1.45 ppm (s, 9H): Boc tert-butyl group.[1][2]
e 2.20-2.40 ppm (m, 2H): C3-methylene protons (ring).[1]
e 3.50-3.70 ppm (m, 2H):
(exocyclic). Note: These may appear as a complex multiplet due to diastereotopicity.

e 3.80-4.00 ppm (m, 2H): C4-methylene protons (ring).[1]
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e 4.40-4.60 ppm (m, 1H): C2-methine proton (chiral center).

Divergent Synthesis Workflow

The following diagram illustrates how this building block serves as a linchpin for diverse
chemical libraries.

1-Boc-2-(bromomethyl)
azetidine

R-SH (Thiol) R-NH2 (Amine) NaN3 (Azide)

K2CO03, DMF aH or DIPEA, Heat 1. Substitution

2. CuAAC
Azetidinyl Thioethers Azetidinyl Amines Click Chemistry
(Metabolic Stability) (Solubility) (Library Gen)

Click to download full resolution via product page

Figure 2: Divergent synthesis capabilities.[2][3] The bromomethyl "warhead" enables rapid
access to thioethers, amines, and triazole scaffolds.

Part 5: Handling, Stability & Storage[1]
Storage Protocols

e Temperature: Store at 2—8°C for short term; -20°C for long term.
+ Atmosphere: Hygroscopic and potentially light-sensitive.[1] Store under Argon or Nitrogen.

o Shelf Life: 12 months if sealed. The alkyl bromide can slowly hydrolyze to the alcohol if
exposed to moisture.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1449924/docs?utm_src=pdf-body-img#technical-guide-1-boc-2-bromomethyl-azetidine
https://pmc.ncbi.nlm.nih.gov/articles/PMC9921373/
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Frev-11-sr%28p%299
https://www.bldpharm.com/products/253176-93-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449924?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Safety (GHS Classification)[1]

o H315: Causes skin irritation.[4][5][6]
e H319: Causes serious eye irritation.[4][5][6]
» H335: May cause respiratory irritation.[4][5][6]

o Precaution: Alkylating agents are potential genotoxins. Handle in a fume hood with double
nitrile gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: 1-Boc-2-(bromomethyl)azetidine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1449924/docs#technical-guide-1-boc-2-
bromomethyl-azetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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